molecular formula C22H30N2O3S B2474466 4-(tert-butyl)-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 953917-24-3

4-(tert-butyl)-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No.: B2474466
CAS No.: 953917-24-3
M. Wt: 402.55
InChI Key: CSBVVNWGDILIEW-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a complex organic compound that features a tert-butyl group, a phenylmorpholino group, and a benzenesulfonamide moiety

Properties

IUPAC Name

4-tert-butyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-22(2,3)19-9-11-20(12-10-19)28(25,26)23-13-14-24-15-16-27-21(17-24)18-7-5-4-6-8-18/h4-12,21,23H,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBVVNWGDILIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

tert-Butyl Group Introduction

The tert-butyl group is introduced via Friedel-Crafts alkylation or nucleophilic substitution. For para-substitution, 4-tert-butylbenzenesulfonyl chloride serves as the preferred intermediate.

Key Reaction :
$$
\text{Benzene} + \text{tert-butyl chloride} \xrightarrow{\text{AlCl}_3} \text{4-tert-butylbenzene} \xrightarrow{\text{Chlorosulfonation}} \text{4-tert-butylbenzenesulfonyl chloride}
$$
Chlorosulfonation employs chlorosulfonic acid at 0–5°C, yielding 85–90% sulfonyl chloride.

Synthesis of 2-(2-Phenylmorpholino)ethylamine

The phenylmorpholinoethylamine moiety is synthesized via a two-step process:

  • Morpholine Ring Formation :
    Morpholine reacts with 2-phenyloxirane under acidic conditions to form 2-phenylmorpholine.
    $$
    \text{Morpholine} + \text{2-phenyloxirane} \xrightarrow{\text{H}2\text{SO}4} \text{2-phenylmorpholine}
    $$
    Yield: 78%.

  • Ethylamine Side Chain Introduction :
    Nucleophilic substitution of 2-phenylmorpholine with 2-chloroethylamine hydrochloride in ethanol at reflux (12 hours) produces 2-(2-phenylmorpholino)ethylamine.
    $$
    \text{2-phenylmorpholine} + \text{ClCH}2\text{CH}2\text{NH}_2\cdot\text{HCl} \xrightarrow{\text{EtOH, Δ}} \text{2-(2-phenylmorpholino)ethylamine}
    $$
    Yield: 65%.

Sulfonamide Coupling

The final step involves reacting 4-tert-butylbenzenesulfonyl chloride with 2-(2-phenylmorpholino)ethylamine. A patented bromate/bromide system enhances yield and purity:

Procedure :

  • Dissolve 4-tert-butylbenzenesulfonyl chloride (10 mmol) and 2-(2-phenylmorpholino)ethylamine (10 mmol) in water with NaBrO₃ (11 mmol) and NaBr (1 mmol).
  • Add 37% HCl dropwise at 95°C, stir for 12 hours, and isolate via filtration.
    $$
    \text{RSO}2\text{Cl} + \text{H}2\text{NCH}2\text{CH}2\text{(morpholino)} \xrightarrow{\text{NaBrO}3/\text{NaBr}} \text{RSO}2\text{NHCH}2\text{CH}2\text{(morpholino)}
    $$
    Yield : 83% | Purity : 97% (HPLC).

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Optimal Temperature : 90–100°C for sulfonamide coupling.
  • Solvent : Aqueous medium outperforms organic solvents (e.g., THF, DMF) in reducing side reactions (Table 1).

Table 1. Solvent Impact on Yield

Solvent Yield (%) Purity (%)
Water 83 97
THF 58 82
DMF 67 88

Catalytic Systems

The NaBrO₃/NaBr/HCl system enhances electrophilicity of the sulfonyl chloride, accelerating amine coupling. Alternatives like K₂CO₃ yield <70%.

Industrial Production Methods

Scale-up adaptations focus on cost efficiency and waste reduction:

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.
  • Recrystallization : Use ethanol/water (3:1) for 99% purity.
  • Waste Management : Neutralize HCl byproducts with NaOH for safe disposal.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.32 (s, 9H, tert-butyl), 3.45–3.70 (m, 8H, morpholino), 7.20–7.80 (m, 9H, aromatic).
  • IR (KBr): 1150 cm⁻¹ (S=O), 1340 cm⁻¹ (S-N).

Chromatographic Validation

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).
  • Mass Spec : [M+H]⁺ = 403.2 (calc. 402.6).

Comparative Analysis with Alternative Methods

Classical Sulfonylation vs. Bromate/Bromide System

Classical Method :

  • Requires excess amine, yielding 60–70% with lower purity.
    Bromate/Bromide System :
  • 83% yield, 97% purity via controlled electrophilicity.

Morpholinoethylamine Synthesis

Epoxide Ring-Opening :

  • Higher regioselectivity vs. alkylation methods (e.g., 2-chloroethylamine).

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-(tert-butyl)-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylmorpholino group can enhance binding affinity and specificity, while the sulfonamide moiety can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-butyl)-N-(2-(2-morpholino)ethyl)benzenesulfonamide: Similar structure but lacks the phenyl group.

    4-(tert-butyl)-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide.

Uniqueness

4-(tert-butyl)-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is unique due to the presence of both the phenylmorpholino and sulfonamide groups, which can confer specific chemical and biological properties

Biological Activity

4-(tert-butyl)-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide, with the CAS number 953917-24-3, is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

  • Molecular Formula : C22H30N2O3S
  • Molecular Weight : 402.6 g/mol

The compound features a tert-butyl group and a phenylmorpholino moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can lead to inhibition of cellular processes, modulation of signaling pathways, and induction of apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • U-937 (monocytic leukemia)

Table 1 summarizes the IC50 values observed in these studies:

Cell LineIC50 (µM)Reference
MCF-70.65
HeLa2.41
U-9370.76

These values indicate that the compound is effective at low concentrations, suggesting high potency.

Induction of Apoptosis

Flow cytometry assays have shown that treatment with this compound leads to increased apoptosis in cancer cells. Specifically, it has been observed to elevate the levels of pro-apoptotic markers such as p53 and caspase-3 cleavage in MCF-7 cells, confirming its role in promoting programmed cell death.

Case Studies

  • Study on MCF-7 Cells : A detailed study assessed the effects of the compound on MCF-7 breast cancer cells. Results indicated significant alterations in cell viability and morphology at increasing concentrations, with an IC50 value of 0.65 µM. The study also noted a substantial increase in lactate dehydrogenase (LDH) enzyme activity, indicating cell membrane damage due to apoptosis .
  • Comparative Study with Doxorubicin : In comparative analyses against doxorubicin—a standard chemotherapeutic agent—this compound exhibited similar or superior cytotoxicity across several cancer cell lines .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 4-(tert-butyl)-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and sulfonamide coupling. Key steps include:

  • Step 1 : Formation of the morpholino-ethylamine intermediate via condensation of 2-phenylmorpholine with ethylenediamine derivatives under reflux in dichloromethane (DCM) .
  • Step 2 : Sulfonylation of the intermediate using 4-(tert-butyl)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dimethylformamide (DMF) at 0–5°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol .

Critical Parameters :

ParameterOptimal RangeImpact
Temperature (Step 2)0–5°CMinimizes side reactions
Solvent (Step 1)DCMEnhances intermediate solubility
Base (Step 2)TriethylamineNeutralizes HCl byproduct

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Structural confirmation requires a combination of:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify sulfonamide linkage, tert-butyl group, and morpholino-ethylamine moiety .
  • IR Spectroscopy : Peaks at ~1150 cm1^{-1} (S=O stretching) and ~1350 cm1^{-1} (S-N stretching) confirm sulfonamide functionality .
  • Mass Spectrometry (HRMS) : Exact mass matching for molecular ion [M+H]+^+ .
  • Melting Point Analysis : Consistency with literature values (e.g., 160–162°C for analogous compounds) .

Q. What purification strategies ensure high yields and purity?

  • Recrystallization : Use methanol or ethanol for high-purity crystals .
  • Chromatography : Silica gel columns with ethyl acetate/hexane (3:7 ratio) resolve polar impurities .
  • Solvent Selection : Avoid DMF in final steps due to high boiling point; replace with acetone for faster drying .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 86% vs. 93% for analogous compounds)?

Discrepancies often arise from:

  • Reagent Purity : Use freshly distilled triethylamine to prevent amine oxidation .
  • Reaction Scale : Smaller scales (<5 mmol) may favor higher yields due to better heat control .
  • Comparative Studies : Parallel synthesis under varying conditions (e.g., solvent, temperature) to identify optimal parameters. For example:
ConditionYield (%)Purity (%)
DCM, 0°C8698
DMF, 5°C9395
Data from analogous sulfonamide syntheses .

Q. How should biological activity assays be designed to evaluate this compound’s pharmacological potential?

  • Target Selection : Prioritize receptors with structural similarity to β3-adrenoceptors, where sulfonamides show agonist/antagonist activity .
  • Solubility Optimization : Incorporate co-solvents (e.g., DMSO:PBS, 1:9) due to the compound’s hydrophobicity .
  • In Vitro Models : Use CHO-K1 cells transfected with target receptors to assess cAMP modulation or calcium flux .

Q. What reaction mechanisms govern the compound’s behavior with oxidizing/reducing agents?

  • Oxidation : The morpholino group may undergo N-oxidation with H2 _2O2_2, forming N-oxide derivatives detectable via LC-MS .
  • Reduction : Sodium borohydride selectively reduces imine byproducts without affecting the sulfonamide core .
  • Mechanistic Probes :
ReagentObserved ProductMechanism
KMnO4_4Sulfone derivativesOxidation of sulfur
NaBH4_4Amine intermediatesImine reduction
Based on analogous reactions .

Q. How can structure-activity relationship (SAR) studies guide structural modifications?

  • Key Modifications :
SubstituentEffect on Activity
tert-Butyl groupEnhances metabolic stability
Morpholino-ethyl chainImproves receptor binding affinity
Phenyl ring (morpholino)Modulates solubility
Adapted from furan/thiophene analog studies .
  • Methodology : Synthesize derivatives with variations in the sulfonamide aryl group or morpholino substituents, then test in dose-response assays .

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